REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([OH:12])C(C)C.Cl.[CH:14](O)=[O:15]>[OH-].[Na+].C=O>[CH2:14]([C:3]1[C:2]([CH2:8][OH:12])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=1)[OH:15] |f:4.5|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 (± 2.5) g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The mixture initially heats slowly in an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
On reaching 40° C
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
2 to 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling the mixture
|
Type
|
WAIT
|
Details
|
the aqueous phase is left
|
Type
|
DISTILLATION
|
Details
|
The dimethylol phenol solution in isobutanol is freed from water by circulation distillation
|
Type
|
CUSTOM
|
Details
|
as described in Examples 1-4 under reduced pressure at 50°-55° C
|
Type
|
CUSTOM
|
Details
|
Inorganic substances are removed by filtration and 240 g of the solution
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(O)C=1C(=C(C=CC1)O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |